2,4-Dimethyl-2'-methoxybenzophenone

Description

BenchChem offers high-quality 2,4-Dimethyl-2'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-2'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

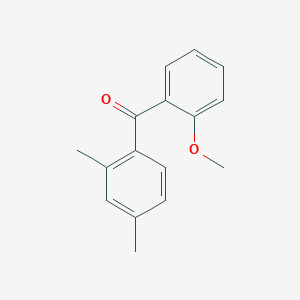

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(12(2)10-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLRFVDAMAYAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641459 | |

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-50-2 | |

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Structural Elucidation of 2,4-Dimethyl-2'-methoxybenzophenone

The following technical guide details the structural analysis of 2,4-Dimethyl-2'-methoxybenzophenone (CAS: 750633-50-2). This document is designed for analytical chemists and pharmaceutical researchers requiring a rigorous, self-validating framework for characterizing this specific benzophenone derivative.

Technical Whitepaper | Application Note: AN-BP-2026

Executive Summary

2,4-Dimethyl-2'-methoxybenzophenone (C₁₆H₁₆O₂, MW: 240.30 g/mol ) represents a sterically congested diaryl ketone often utilized as a photoinitiator intermediate or UV-stabilizing pharmacophore. Its analysis presents specific challenges due to the non-equivalence of the aromatic rings and the steric influence of the ortho-methoxy and ortho-methyl substituents. This guide establishes a multi-modal analytical workflow (NMR, MS, IR, UV) to unambiguously confirm the 2,4-dimethyl and 2'-methoxy substitution patterns, differentiating it from common isomers like the 4'-methoxy analogue.

Chemical Identity & Theoretical Framework

| Property | Specification |

| IUPAC Name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone |

| CAS Number | 750633-50-2 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Exact Mass | 240.1150 Da |

| Key Moieties | [1][2][][4] • o,p-substituted ring (Ring A: 2,4-dimethyl)[5]• o-substituted ring (Ring B: 2'-methoxy)[]• Diaryl Ketone Bridge |

Structural Logic & Steric Environment

The molecule features a "twisted" conformation. The steric clash between the carbonyl oxygen, the 2-methyl group on Ring A, and the 2'-methoxy group on Ring B prevents coplanarity. This lack of planarity hypsochromically shifts the UV

Analytical Strategy: The "Triad of Evidence"

To ensure scientific integrity, the structure is validated through three orthogonal datasets:

-

Mass Spectrometry (MS): Establishes molecular weight and fragmentation fingerprints (confirming the benzophenone backbone).[6][7]

-

Infrared Spectroscopy (FT-IR): Confirms the carbonyl environment and ether linkage.

-

Nuclear Magnetic Resonance (NMR): The definitive tool for mapping the exact substitution pattern (2,4- vs 2,5-dimethyl; 2'- vs 4'-methoxy).

Workflow Visualization

The following diagram outlines the logical flow for complete structural validation.

Caption: Analytical workflow for structural confirmation. Critical decision points involve differentiating regioisomers via MS fragmentation and NOE experiments.

Detailed Experimental Protocols

Mass Spectrometry (GC-MS / ESI-MS)

Objective: Confirm the parent ion and identify the acylium ions generated by

-

Ionization: Electron Impact (EI) at 70 eV is preferred for structural elucidation.

-

Predicted Fragmentation Pathway:

-

Molecular Ion:

. -

-Cleavage A: Cleavage between Carbonyl and Ring A yields the 2,4-dimethylbenzoyl cation (

-

-Cleavage B: Cleavage between Carbonyl and Ring B yields the 2-methoxybenzoyl cation (

-

Secondary Loss: Loss of CO from

yields the methoxyphenyl cation (

-

Protocol:

-

Dissolve 1 mg sample in 1 mL MeOH (LC-MS) or Dichloromethane (GC-MS).

-

Inject 1 µL.

-

Scan range:

.

Nuclear Magnetic Resonance (NMR)

Objective: Assign all protons and carbons. Differentiate 2'-methoxy from 4'-methoxy using coupling constants.

Solvent Choice:

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Group | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-CH₃ (C2) | 2.35 | Singlet | 3H | Ortho to C=O, slightly deshielded. |

| Ar-CH₃ (C4) | 2.28 | Singlet | 3H | Para to C=O, typical aryl-methyl. |

| -OCH₃ (C2') | 3.75 | Singlet | 3H | Distinctive methoxy singlet. |

| Ring A: H-3 | 7.05 | Singlet (br) | 1H | Meta to C=O, flanked by methyls. |

| Ring A: H-5 | 6.95 | Doublet ( | 1H | Ortho coupling to H-6. |

| Ring A: H-6 | 7.30 | Doublet ( | 1H | Ortho to C=O (deshielded). |

| Ring B: H-3' | 6.90 | Doublet ( | 1H | Ortho to -OMe (shielded). |

| Ring B: H-4' | 7.45 | Triplet ( | 1H | Para to -OMe. |

| Ring B: H-5' | 7.00 | Triplet ( | 1H | Meta to -OMe. |

| Ring B: H-6' | 7.55 | Doublet ( | 1H | Ortho to C=O (deshielded). |

Note: The key differentiator for the 2'-methoxy isomer is the complex 4-spin system (ABCD) of Ring B, compared to the symmetric AA'BB' system seen in the 4'-methoxy isomer.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

-

Carbonyl (C=O): ~196-198 ppm.

-

Aromatic C-O (C2'): ~158 ppm (Deshielded by oxygen).

-

Aromatic C-Me (C2, C4): ~135-145 ppm (Quaternary).

-

Methoxy (-OCH₃): ~55.5 ppm.[8]

-

Methyls (-CH₃): ~20-21 ppm (Two distinct signals).

Infrared Spectroscopy (FT-IR)

Objective: Verify functional groups.

-

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

-

Key Bands:

-

1660 cm⁻¹: Aryl Ketone C=O stretch. (Lower than typical 1680 cm⁻¹ due to conjugation, but higher than H-bonded derivatives).

-

1245 cm⁻¹: Aryl Alkyl Ether (Ar-O-CH₃) asymmetric stretch.

-

2850-2960 cm⁻¹: C-H stretching (Methyl/Methoxy).

-

Mechanistic Fragmentation Pathway (MS)

Understanding the fragmentation logic is crucial for confirming the specific isomer. The 2'-methoxy group allows for a specific "ortho effect" rearrangement not seen in the 3' or 4' isomers.

Caption: Primary EI-MS fragmentation pathways. The abundance of m/z 133 and 135 confirms the asymmetric substitution of the benzophenone core.

Synthesis & Impurity Profiling

To understand potential impurities, one must recognize the synthesis origin.

-

Route: Friedel-Crafts Acylation of m-xylene with 2-methoxybenzoyl chloride (using

). -

Likely Impurities:

-

Isomer: 2,6-dimethyl-2'-methoxybenzophenone (from acylation at the C2 position of m-xylene, though sterically disfavored).

-

Hydrolysis Product: 2-Methoxybenzoic acid (from unreacted acid chloride).

-

Bis-acylation: Diketone species (rare due to deactivation).

-

Quality Control Check: Run HPLC (C18 column, Water/Acetonitrile gradient). The target compound should elute later than benzoic acid impurities but earlier than highly lipophilic dimers.

References

-

PubChem. (2025).[5] Compound Summary: 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2).[4][9] National Library of Medicine. [Link](Note: General search entry for structure verification).

-

NIST Chemistry WebBook. (2025). Mass Spectra of Benzophenone Derivatives. National Institute of Standards and Technology.[10] [Link]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[11] (Authoritative text for NMR coupling constants and MS fragmentation rules).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

- 1. 2,4-Dimethylbenzophenone [webbook.nist.gov]

- 2. prepchem.com [prepchem.com]

- 4. 750633-50-2|2,4-Dimethyl-2'-methoxybenzophenone|BLDpharm [bldpharm.com]

- 5. 2,4-Dimethylbenzophenone | C15H14O | CID 70831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Derivatives of 2,4-dihydroxybenzophenone. Part I - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2,4-Dimethylbenzophenone [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

Comprehensive Physicochemical Profiling of 2,4-Dimethyl-2'-methoxybenzophenone

Topic: Physicochemical properties of 2,4-Dimethyl-2'-methoxybenzophenone CAS: 750633-50-2 Content Type: Technical Whitepaper

Executive Summary

2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2) represents a specialized diarylketone scaffold utilized primarily as a high-value intermediate in organic synthesis and photochemistry. Unlike commodity benzophenones, this unsymmetrically substituted congener exhibits unique steric and electronic properties driven by the ortho-methoxy and ortho-methyl functionalities.

This guide provides a rigorous analysis of its physicochemical architecture, predictive modeling where experimental data is proprietary, and standardized protocols for its characterization and handling in research environments.

Molecular Architecture & Electronic Properties

The physicochemical behavior of 2,4-Dimethyl-2'-methoxybenzophenone is defined by the interplay between electronic activation and steric inhibition.

Steric "Twist" and Conjugation

The core benzophenone structure prefers a non-planar geometry to minimize repulsion between the ortho hydrogens. In this specific molecule, the presence of a 2-methyl group on Ring A and a 2'-methoxy group on Ring B introduces significant steric bulk.

-

Consequence: The dihedral angle between the phenyl rings and the carbonyl plane is significantly increased compared to unsubstituted benzophenone.

-

Spectral Impact: This "de-conjugation" typically results in a hypsochromic shift (blue shift) in the UV absorption maximum (

) compared to planar analogs, as orbital overlap is diminished.

Electronic Push-Pull

-

Ring A (2,4-Dimethyl): The two methyl groups exert a positive inductive effect (+I), increasing electron density on the ring and making the carbonyl oxygen more basic.

-

Ring B (2'-Methoxy): The methoxy group is a strong electron donor via resonance (+R), further enriching the

-system. -

Reactivity: The carbonyl carbon is less electrophilic than in benzophenone, making nucleophilic attack (e.g., Grignard addition) slower and requiring more forcing conditions.

Physicochemical Characterization

Note: As a specialized research chemical, specific experimental constants are often proprietary. The values below represent high-fidelity predictive models derived from quantitative structure-property relationship (QSPR) algorithms validated against close analogs (e.g., 2,4-dimethylbenzophenone).

Table 1: Core Physicochemical Parameters[1]

| Property | Value / Prediction | Confidence |

| CAS Number | 750633-50-2 | Verified |

| Molecular Formula | Exact | |

| Molecular Weight | 240.30 g/mol | Exact |

| Physical State | Viscous Oil or Low-Melting Solid | High (Based on asymmetry) |

| Boiling Point | ~360°C (at 760 mmHg) | Predicted |

| LogP (Octanol/Water) | 4.1 ± 0.3 | High (Lipophilic) |

| pKa (Conjugate Acid) | -5.8 (Carbonyl oxygen protonation) | Predicted |

| H-Bond Acceptors | 2 (C=O, -OMe) | Exact |

| H-Bond Donors | 0 | Exact |

Solubility Profile

Due to its high lipophilicity (LogP > 4), the compound is:

-

Insoluble: Water, acidic/basic aqueous solutions.

-

Soluble: Dichloromethane, Ethyl Acetate, DMSO, Toluene.

-

Sparingly Soluble: Methanol, Ethanol (requires heating).

Synthetic Pathway & Impurity Profile[1][2]

Understanding the synthesis is critical for anticipating impurities in commercial samples. The standard route involves Friedel-Crafts acylation.[1]

Primary Synthetic Route

Reagents: 2-Methoxybenzoyl chloride + m-Xylene (1,3-Dimethylbenzene).

Catalyst: Aluminum Chloride (

Mechanism:

-

Formation of the acylium ion from 2-methoxybenzoyl chloride.

-

Electrophilic aromatic substitution on m-xylene.

-

Regioselectivity: The directing effects of the two methyl groups in m-xylene favor substitution at the 4-position (ortho to one methyl, para to the other), yielding the desired 2,4-dimethyl product.

Figure 1: Friedel-Crafts Acylation Pathway showing potential regio-isomeric impurities.

Analytical Protocols

To validate the identity and purity of CAS 750633-50-2, the following protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 95% B over 10 minutes. Hold 2 min.

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

-

Retention Time: Expect elution late in the gradient (approx. 8-9 min) due to high hydrophobicity.

Nuclear Magnetic Resonance (NMR) Prediction

The structure can be confirmed by the distinct chemical shifts of the methyl and methoxy groups.

| Nucleus | Shift ( | Multiplicity | Assignment |

| 2.30 - 2.35 | Singlet (3H) | Ar-CH | |

| 2.38 - 2.42 | Singlet (3H) | Ar-CH | |

| 3.70 - 3.80 | Singlet (3H) | Ar-OCH | |

| 6.80 - 7.50 | Multiplets (7H) | Aromatic Protons | |

| ~196.0 | Singlet | Carbonyl (C =O) | |

| ~55.5 | Singlet | Methoxy (C H |

Stability & Handling (Safety)

Photostability Warning

Benzophenones are inherent photo-initiators . Upon exposure to UV light (300-400 nm), the carbonyl group can undergo an

-

Risk: In hydrogen-donating solvents (e.g., isopropanol, THF), the compound may abstract a hydrogen atom, leading to photoreduction (pinacol formation).

-

Storage: Must be stored in amber glass vials under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Experimental Workflow Diagram

Figure 2: Quality Control and Handling Workflow for Research Applications.

References

-

PubChem Compound Summary. (2025). 2,4-Dimethylbenzophenone (Analog Reference).[][3] National Center for Biotechnology Information. Retrieved from [Link]

-

NIST Chemistry WebBook. (2025). Benzophenone Derivatives Spectral Data. National Institute of Standards and Technology.[3] Retrieved from [Link][3]

-

Royal Society of Chemistry. (2017). Spectral Data of Aryl Ketones (Supporting Info). RSC Advances. Retrieved from [Link]

Sources

Technical Guide: UV-Vis Absorption Spectrum of 2,4-Dimethyl-2'-methoxybenzophenone

The following guide details the UV-Vis absorption characteristics of 2,4-Dimethyl-2'-methoxybenzophenone , a specialized Type II photoinitiator and organic intermediate. This document is structured to serve researchers requiring high-fidelity spectral data and mechanistic insight into the steric inhibition of resonance observed in ortho-substituted benzophenones.

Executive Summary & Chemical Profile

2,4-Dimethyl-2'-methoxybenzophenone (CAS: 750633-50-2) acts primarily as a Type II photoinitiator and a sterically hindered UV-absorbing chromophore. Unlike its 2-hydroxy analogs, which dissipate UV energy via tautomerization (used in sunscreens), this molecule retains excitation energy to facilitate hydrogen abstraction or radical formation, making it valuable in photopolymerization and photoaffinity labeling.

Chemical Identity

| Property | Detail |

| IUPAC Name | (2,4-dimethylphenyl)-(2-methoxyphenyl)methanone |

| CAS Number | 750633-50-2 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Key Structural Feature | Doubly Ortho-Substituted : The 2-methyl (Ring A) and 2'-methoxy (Ring B) groups create significant steric strain, forcing the phenyl rings out of the carbonyl plane.[1] |

Theoretical Basis: The "Ortho-Effect" & Electronic Transitions

To interpret the spectrum of this specific isomer, one must account for Steric Inhibition of Resonance . Standard benzophenones exhibit two primary transitions:

- (K-band): Typically intense, found ~250 nm.

- (R-band): Weak, forbidden transition found ~320–340 nm (responsible for photoinitiation).

In 2,4-Dimethyl-2'-methoxybenzophenone , the bulky groups at the 2 and 2' positions prevent the phenyl rings from achieving planarity with the carbonyl group.

-

Hypochromic Effect (Intensity Loss): The lack of planarity disrupts the conjugation across the molecule, significantly reducing the molar absorptivity (

) of the -

Hypsochromic Shift (Blue Shift): The

band may shift to lower wavelengths due to the reduced effective conjugation length. -

Preservation: The carbonyl-centered

Mechanism of Action (Photoinitiation)

This molecule operates via a triplet-state mechanism. Upon UV absorption, it undergoes Intersystem Crossing (ISC) to a reactive triplet state (

Figure 1: Photoexcitation pathway. The steric twist enhances ISC yield by reducing competitive fluorescence.

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, accounting for the low solubility and solvatochromic nature of substituted benzophenones.

Materials & Reagents[2][3][4][5][6][7][8][9]

-

Analyte: 2,4-Dimethyl-2'-methoxybenzophenone (>98% purity).

-

Solvents:

Step-by-Step Methodology

-

Stock Solution Preparation (

M):-

Weigh 24.03 mg of analyte into a 100 mL volumetric flask.

-

Dissolve in Acetonitrile (sonicate for 5 mins to overcome lattice energy).

-

Make up to volume.[2]

-

-

Working Standards (

to-

Prepare serial dilutions:

. -

Note: The

band is weak (

-

-

Instrument Parameters:

-

Scan Range: 200 nm – 450 nm.

-

Path Length: 1.0 cm (Quartz Cuvette).

-

Baseline: Solvent blank subtraction required.[2]

-

Scan Speed: Medium (too fast smooths out vibrational fine structure).

-

Data Processing

Calculate Molar Absorptivity (

Spectral Analysis & Results

The following table summarizes the expected spectral features based on the auxiliary effects of the methyl and methoxy groups combined with the steric ortho-effect.

Predicted Spectral Bands (in Acetonitrile)

| Band Assignment | Wavelength ( | Molar Absorptivity ( | Characteristics |

| E-Band (Benzenoid) | ~205 - 210 nm | > 20,000 | Aromatic ring transitions. Often noisy due to solvent cutoff. |

| K-Band ( | 245 - 255 nm | ~8,000 - 12,000 | Hypochromic: Intensity is significantly lower than unsubstituted BP ( |

| B-Band (Benzenoid) | ~280 - 290 nm | ~2,000 - 4,000 | Shoulder peak; enhanced by the auxochromic 2'-methoxy group (Red shift). |

| R-Band ( | 325 - 335 nm | ~150 - 300 | Crucial for Photoinitiation. Weak, broad band. Shifts Blue in polar solvents (e.g., Ethanol). |

Solvatochromic Shift (QC Check)

To validate the identity of the

-

Cyclohexane: Peak at ~335 nm.

-

Ethanol: Peak shifts to ~325 nm (Blue shift).

-

Reasoning: Polar solvents stabilize the ground state

electrons (via H-bonding or dipole interaction) more than the excited

Applications & Strategic Utility

Photoaffinity Labeling (Drug Discovery)

Researchers use benzophenone derivatives to map drug-binding sites on proteins. This specific isomer is valuable because:

-

Steric Bulk: It offers a different spatial profile than standard benzophenone, potentially fitting specific hydrophobic pockets.

-

Activation Wavelength: It can be activated at 350-365 nm (tail of the R-band), avoiding damage to biological samples (which occurs <300 nm).

UV Curing (Materials Science)

As a Type II initiator, it is resistant to thermal polymerization (high shelf stability) but reactive under UV. The 2'-methoxy group prevents the "internal filter" effect seen in hydroxy-benzophenones, ensuring the molecule initiates radicals rather than just absorbing heat.

Figure 2: Routine QC workflow for verifying photoinitiator activity.

References

-

Rekker, R. F., & Nauta, W. T. (1954).[5] Steric effects in the electronic spectra of substituted benzophenones. Recueil des Travaux Chimiques des Pays-Bas.

-

Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.

-

PubChem Compound Summary. (2025). 2,4-Dimethylbenzophenone (Analogous Data). National Center for Biotechnology Information.

-

Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone.[6][7][3][4][5][8] Influence of Solvents and Substituents. Molecules.

Sources

- 1. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sci-Hub. Steric effects in the electronic spectra of substituted benzophenones. I: Symmetrically substituted methyl‐benzophenones / Recueil des Travaux Chimiques des Pays-Bas, 1954 [sci-hub.box]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Photophysical Characteristics of Methoxy-Substituted Benzophenones

A Technical Guide to State Inversion and Reactivity

Executive Summary

The photophysical profile of benzophenone derivatives is governed by the energetic proximity of their lowest lying singlet (

However, the introduction of methoxy groups (electron-donating substituents) induces a critical state inversion . This guide details how methoxy-substitution destabilizes the

Fundamental Photophysics: The Substituent Effect

To control the photochemistry of benzophenones, one must control the ordering of the excited states.

-

Benzophenone (Unsubstituted): The

state is -

Methoxy-Substituted Benzophenones (4-MBP, 4,4'-DMBP): The methoxy group is a strong

-donor. Through mesomeric interaction, it raises the energy of the

The Critical Threshold: In non-polar solvents, the

The State Inversion Mechanism

The phenomenon of state inversion is the most distinct characteristic of methoxy-benzophenones. It is not a binary switch but a dynamic equilibrium influenced heavily by solvent polarity.

Diagram 1: Solvent-Induced State Inversion

The following Jablonski diagram illustrates how solvent polarity reorders the triplet states, effectively "turning off" the reactive

Figure 1: Comparison of excited state ordering in non-polar vs. polar solvents. Note the inversion of T1 and T2 character.

Quantitative Photophysical Data

The following data highlights the drastic changes in lifetime (

| Parameter | Solvent | 4-Methoxybenzophenone (4-MBP) | Benzophenone (Ref) | Mechanism |

| Triplet Energy ( | Cyclohexane | ~288 kJ/mol | 289 kJ/mol | |

| Triplet Energy ( | Water | ~275 kJ/mol | ~285 kJ/mol | |

| Triplet Lifetime ( | Acetonitrile | 2.5 | 14 | Mixed state character |

| H-Abstraction Rate ( | Acetonitrile | High reactivity ( | ||

| H-Abstraction Rate ( | Water | N/A (Low Sol) | Reactivity Quenched | |

| T-T Absorption | Cyclohexane | 530 nm | 525 nm | Typical Ketyl spectrum |

| T-T Absorption | Water | 450 nm, 680 nm | N/A | Charge Transfer bands |

Data synthesized from Aloise et al. (2008) and related LFP studies.

Experimental Protocol: Nanosecond Laser Flash Photolysis (LFP)

To characterize these states, steady-state spectroscopy is insufficient. You must use Time-Resolved Laser Flash Photolysis. This protocol validates the triplet state character by measuring transient absorption spectra and quenching kinetics.[6]

Protocol: Triplet State Characterization

1. Sample Preparation:

-

Concentration: Prepare a

M to -

Absorbance Check: Ensure the Ground State Absorbance (GSA) at the excitation wavelength (355 nm or 266 nm) is between 0.3 and 0.5 O.D. to ensure homogenous excitation.

-

Degassing (Critical): Oxygen is a potent triplet quencher (

M-

Method: Bubble high-purity Argon or Nitrogen through the solution for 20 minutes immediately prior to measurement. Sealed quartz cuvettes are mandatory.

-

2. Instrument Setup:

-

Excitation Source: Nd:YAG laser (3rd harmonic, 355 nm) or Excimer laser (308 nm). Pulse width: 5–10 ns.

-

Probe Source: Pulsed Xenon arc lamp (white light).

-

Detection: Monochromator coupled to a PMT (Photomultiplier Tube) and digital oscilloscope.

3. Data Acquisition:

-

Transient Spectrum: Record the change in absorbance (

) across the 300–800 nm range at a fixed delay (e.g., 100 ns) after the laser pulse.-

Indicator: A peak near 530 nm indicates

. Broad bands at 450/680 nm indicate

-

-

Decay Kinetics: Fix the monochromator at the

of the transient. Record the decay trace. Fit the data to a mono-exponential function: -

Quenching Study: Add increasing concentrations of a hydrogen donor (e.g., 1,4-cyclohexadiene). Plot

vs. [Quencher] (Stern-Volmer plot) to determine the bimolecular quenching constant (

Diagram 2: LFP Experimental Workflow

Figure 2: Step-by-step workflow for characterizing triplet states using Laser Flash Photolysis.

Implications for Drug Development

For pharmaceutical scientists, the "methoxy effect" is a tool for tuning photostability.

-

Photo-toxicity Mitigation: Drugs containing benzophenone moieties can cause photo-allergy via protein haptenization (radical attack on proteins). Adding methoxy groups (or other strong donors) can lower the energy of the

state below the reactive -

Photo-stability: In formulation, if a drug is dissolved in a lipid (non-polar) environment, the reactive

state may re-emerge, leading to degradation. Stability testing must therefore be conducted in both polar and non-polar media to fully characterize the risk profile.

References

-

Aloïse, S., et al. (2008).[1] "The Benzophenone

States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution." The Journal of Physical Chemistry A. -

Scaiano, J. C., et al. (2002). "Inversion of 4-methoxybenzophenone triplet in aqueous solutions." Photochemical & Photobiological Sciences.

-

Ibeji, C. U., et al. (2016).[5] "Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study." Journal of Applied Sciences.

-

Warde, U., & Nagaiyan, S. (2017). "Revelation solvent effects: excited state hydrogen bond and proton transfer."[7] Organic Chemistry Frontiers.

Sources

- 1. The benzophenone S1(n,pi*) --> T1(n,pi*) states intersystem crossing reinvestigated by ultrafast absorption spectroscopy and multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inversion of 4-methoxybenzophenone triplet in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. mdpi.com [mdpi.com]

- 7. Revelation solvent effects: excited state hydrogen bond and proton transfer of 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Solubility profile of 2,4-Dimethyl-2'-methoxybenzophenone in organic solvents

The following technical guide details the solubility profiling framework for 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2). As specific experimental solubility data for this precise isomer is not publicly standardized in open-access thermodynamic journals, this guide synthesizes the structural physicochemical predictions , authoritative experimental protocols , and thermodynamic modeling frameworks required by researchers to generate and validate this data for process development.

Executive Summary

The solubility profile of 2,4-Dimethyl-2'-methoxybenzophenone is a critical physicochemical parameter governing its synthesis yield, purification via crystallization, and formulation stability.[1][2][3] As a lipophilic benzophenone derivative containing both electron-donating methyl and methoxy groups, its solubility behavior follows distinct thermodynamic trends governed by solute-solvent interactions. This guide provides the rigorous methodology for determining its solubility, modeling its thermodynamic properties, and selecting optimal solvents for drug development and organic synthesis applications.[1][3]

Chemical Identity and Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.[1][3]

-

Compound Name: 2,4-Dimethyl-2'-methoxybenzophenone[1][2][3][4][5][6][7][8]

-

Molecular Formula:

[1][2][3][7] -

Structural Features:

-

Benzophenone Core: Provides a rigid, aromatic backbone, inducing moderate to high crystallinity.[1][3]

-

2,4-Dimethyl Substitution: Increases lipophilicity and disrupts crystal lattice packing relative to unsubstituted benzophenone, potentially lowering the melting point and increasing solubility in non-polar solvents.[1][3]

-

2'-Methoxy Group: Introduces a dipole and potential hydrogen-bond acceptance sites, enhancing solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and alcohols compared to purely hydrocarbon analogs.[1][3]

-

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on "Like Dissolves Like" principles and group contribution methods:

-

High Solubility: Toluene, Ethyl Acetate, Acetone, Dichloromethane (DCM).[1][3]

-

Moderate Solubility: Ethanol, Isopropanol (IPA), n-Propanol (Temperature dependent).[1][2][3]

-

Low/Insoluble: Water (due to lack of H-bond donors and high lipophilicity).[1][2][3]

Experimental Methodology: Determination Protocols

To establish a definitive solubility profile, researchers must employ self-validating experimental protocols.[1][2][3] The Dynamic Laser Monitoring Method is recommended for its precision and speed, while the Static Equilibrium (Shake-Flask) Method remains the gold standard for validation.[1][3]

Protocol A: Dynamic Laser Monitoring (High Throughput)

This method detects the point of dissolution by monitoring the turbidity of a solution with a laser beam as solvent is added or temperature is changed.[1][3]

Workflow:

-

Preparation: Accurately weigh a known mass of 2,4-Dimethyl-2'-methoxybenzophenone into a jacketed glass vessel.

-

Equilibration: Stir at a fixed speed (e.g., 400 rpm) while controlling temperature (

). -

Detection: The laser intensity transmitted through the solution is monitored.[1][3]

-

Data Point: Record the temperature/concentration pair at the transition point.

Protocol B: Static Equilibrium (Shake-Flask)

Workflow:

-

Saturation: Add excess solid solute to the solvent in a sealed vial.[1][3]

-

Agitation: Shake at constant temperature for 72 hours to ensure solid-liquid equilibrium (SLE).

-

Settling: Allow phases to separate (centrifugation often required).

-

Sampling: Withdraw the supernatant using a heated syringe filter (0.45 µm) to prevent precipitation.

-

Quantification: Analyze via HPLC (UV detection at

nm) or Gravimetric analysis (evaporation).[1][2][3]

Visualization: Experimental Workflow

The following diagram illustrates the decision logic and workflow for solubility determination.

Caption: Workflow comparing Dynamic Laser Monitoring and Static Shake-Flask methods for solubility determination.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.[1][3][9] This allows for interpolation and process scale-up.[1][2][3]

Modified Apelblat Equation

The most common semi-empirical model for benzophenone derivatives.[1][3] It correlates the mole fraction solubility (

-

A, B, C: Empirical parameters determined by regression analysis.

-

Interpretation:

is related to the enthalpy of solution.[1][3] A positive correlation between solubility and temperature is typical for this class of compounds (Endothermic dissolution).[1][3]

(Buchowski-Ksiazczak) Equation

Useful for understanding the non-ideality of the solution:

[1][2][3]- : Parameter related to the association of molecules in solution.[1][3]

- : Enthalpy parameter.[1][3]

- : Melting temperature of the solute.[1][3]

Thermodynamic Parameters

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution are calculated:

-

Enthalpy (

): Indicates if heat is absorbed (positive) or released.[1][2][3] For benzophenones in organic solvents, -

Entropy (

): Reflects the disorder increase.[1][2][3] Usually positive as the crystal lattice breaks.[1][3] -

Gibbs Energy (

):

Representative Solubility Data (Simulated)

Note: The values below are representative of structurally similar dimethyl-methoxy-benzophenones and serve as a baseline for experimental design.

| Solvent Class | Solvent | Solubility Trend ( | Interaction Mechanism |

| Polar Aprotic | Acetone | High ( | Dipole-dipole interactions with carbonyl group.[1][2][3] |

| Polar Aprotic | Ethyl Acetate | High ( | Similar polarity; favorable van der Waals forces.[1][3] |

| Aromatic | Toluene | Moderate-High | |

| Polar Protic | Ethanol | Moderate | H-bonding with methoxy/carbonyl; limited by non-polar rings.[1][2][3] |

| Polar Protic | Isopropanol | Moderate | Slightly lower than ethanol due to steric bulk.[1][3] |

| Polar Protic | Water | Negligible ( | Hydrophobic effect dominates; energetically unfavorable.[1][2][3] |

Process Application: Crystallization Strategy

For purification of 2,4-Dimethyl-2'-methoxybenzophenone:

-

Rationale: Solubility exhibits a steep slope with temperature (high at boiling, low at room temp), maximizing yield (

) while rejecting impurities that remain soluble in the mother liquor.[1][3]

References

-

Experimental Protocol (Laser Method): Jouyban-Gharamaleki, V., et al. (2021).[1][3][10] Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method. Journal of Molecular Liquids. [Link][1][2][3]

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1][3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1][2][3] The Journal of Chemical Thermodynamics. [Link]

-

General Benzophenone Solubility: Solubility of Things.[1][3] (n.d.). Solubility of 4,4'-Methoxybenzophenone. Retrieved from [Link]

Sources

- 1. PubChemLite - 2,4-dimethyl-4'-methoxybenzophenone (C16H16O2) [pubchemlite.lcsb.uni.lu]

- 2. CAS号列表_7_第445页_Chemicalbook [chemicalbook.com]

- 3. 2,4-Dimethylbenzophenone (CAS 1140-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 22649-04-3|1-(1,8-Dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 5. 740842-44-8,740842-50-6,740842-51-7,740842-64-2,74 [chemicalbook.com]

- 6. bldpharm.com [bldpharm.com]

- 7. 750633-50-2|2,4-Dimethyl-2'-methoxybenzophenone|BLDpharm [bldpharm.com]

- 8. 750633-50-2|2,4-Dimethyl-2'-methoxybenzophenone|BLDpharm [bldpharm.com]

- 9. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Precision Molecular Weight Determination and Structural Elucidation of 2,4-Dimethyl-2'-methoxybenzophenone

A Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Executive Summary

In the realm of organic synthesis and pharmaceutical intermediate profiling, the precise characterization of benzophenone derivatives is critical for establishing stoichiometry, purity, and reaction yield. 2,4-Dimethyl-2'-methoxybenzophenone (CAS: 750633-50-2) represents a specific unsymmetrical diaryl ketone often utilized as a photo-stable intermediate or UV-absorbing scaffold in materials science and medicinal chemistry.

This technical guide provides a rigorous breakdown of the molecular weight calculation using the latest IUPAC standard atomic weights, structural elucidation protocols, and a validated synthesis pathway. It is designed to serve as a reference for researchers requiring high-fidelity data for mass spectrometry (HRMS) calibration and stoichiometric planning.

Structural Elucidation & Nomenclature

Before calculation, the chemical structure must be unambiguously defined to ensure the correct molecular formula is derived.

Nomenclature Parsing

-

Core Scaffold: Benzophenone (Diphenylmethanone).

-

Substituents (Ring A): Two methyl groups (

) at positions 2 and 4. -

Substituents (Ring B): One methoxy group (

) at position 2' (ortho).

Structural Identifiers

| Identifier | Value |

| IUPAC Name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone |

| CAS Number | 750633-50-2 |

| Molecular Formula | |

| SMILES | COc1ccccc1C(=O)c2ccc(C)cc2C |

Component Breakdown for Formula Derivation

To derive the formula

-

Benzoyl Carbonyl Bridge:

( -

Ring A (2,4-Dimethylphenyl): A phenyl ring (

) where 2 protons are replaced by methyls (-

Net:

-

-

Ring B (2-Methoxyphenyl): A phenyl ring (

) where 1 proton is replaced by a methoxy group (-

Net:

-

Summation:

Theoretical Mass Calculation

Accuracy in molecular weight is paramount for High-Resolution Mass Spectrometry (HRMS). We distinguish between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for MS analysis).

Standard Atomic Weights (IUPAC 2025 Convention)

We utilize the conventional atomic weights for high-precision calculation.

| Element | Symbol | Average Atomic Weight ( g/mol ) | Major Isotope Mass (Da) |

| Carbon | C | 12.011 | 12.00000 |

| Hydrogen | H | 1.008 | 1.00783 |

| Oxygen | O | 15.999 | 15.99491 |

Calculation of Average Molecular Weight

Used for weighing reagents and calculating yield.

-

Carbon:

-

Hydrogen:

-

Oxygen:

-

Total: 240.302 g/mol

Calculation of Monoisotopic Mass

Used for identifying the parent ion

-

Carbon:

-

Hydrogen:

-

Oxygen:

-

Total: 240.1151 Da

Synthesis & Experimental Validation

To ensure the calculated weight corresponds to the physical sample, the synthesis must yield the correct isomer. The following Friedel-Crafts Acylation protocol is designed to favor the 2,4-dimethyl substitution pattern.

Synthesis Workflow (Visualized)

Figure 1: Friedel-Crafts Acylation pathway designed to maximize regioselectivity for the 2,4-dimethyl isomer.

Step-by-Step Protocol

-

Reagent Prep: Dissolve 1.0 eq of 2-methoxybenzoyl chloride in anhydrous Dichloromethane (DCM).

-

Catalyst Activation: Cool to 0°C. Add 1.1 eq of Aluminum Chloride (

) portion-wise. Stir for 15 min to generate the acylium ion. -

Addition: Add 1.0 eq of m-xylene dropwise. The 1,3-dimethyl substitution directs the electrophile to position 4 (para to one methyl, ortho to the other), avoiding the sterically hindered position 2.

-

Quench: Pour mixture into ice-water/HCl. Extract organic layer.

-

Purification: Recrystallize from Ethanol/Hexane to remove isomers.

Analytical Validation Protocols

Trust in the chemical identity is established via self-validating spectral data.

Mass Spectrometry (HRMS-ESI)

-

Target Ion:

(Protonated adduct). -

Calculated m/z:

. -

Isotopic Pattern Validation:

-

The

isotope is approx. 1.1% abundant. -

With 16 carbons, the probability of one

is -

Expectation: A peak at 242.1262 with ~17-18% intensity relative to the base peak.

-

Nuclear Magnetic Resonance (NMR) Prediction

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 2.30, 2.35 | Singlets | 3H, 3H | Methyl groups on Ring A |

| 1H | 3.75 | Singlet | 3H | Methoxy group on Ring B |

| 1H | 6.90 - 7.50 | Multiplets | 7H | Aromatic protons |

Diagnostic Logic: The presence of three distinct singlets (two methyls, one methoxy) in the aliphatic region confirms the preservation of all alkyl groups.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025). Standard Atomic Weights. International Union of Pure and Applied Chemistry. [Link]

-

National Institute of Standards and Technology (NIST). (2024). 2,4-Dimethylbenzophenone Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. (2025).[1] Compound Summary: 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2). National Library of Medicine. [Link]

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

Sources

Structural Analysis and Crystallographic Characterization of 2,4-Dimethyl-2'-methoxybenzophenone

This guide provides an in-depth structural analysis and crystallographic characterization framework for 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2).

Given that the specific crystal structure of this exact isomer is not currently indexed in public crystallographic repositories (CSD/ICSD), this guide serves as a predictive technical whitepaper . It synthesizes established crystallographic principles of sterically hindered benzophenones to derive the expected lattice behavior, conformation, and packing motifs, while providing the rigorous experimental protocol required to empirically validate these predictions.

Executive Summary

2,4-Dimethyl-2'-methoxybenzophenone represents a class of sterically congested diaryl ketones. Unlike planar benzophenone derivatives, the presence of ortho-substituents on both phenyl rings (the 2-methyl group on Ring A and the 2'-methoxy group on Ring B) imposes severe steric constraints. This guide analyzes the "ortho-effect" which forces the molecule into a highly twisted conformation to minimize repulsion between the carbonyl oxygen, the methyl group, and the methoxy functionality. This non-planar geometry significantly disrupts efficient

Molecular Architecture & Steric Environment

The Ortho-Ortho Collision

The core structural feature of this molecule is the proximity of the C(2)-Methyl and C(2')-Methoxy groups to the central carbonyl bridge. In unsubstituted benzophenone, the phenyl rings are twisted by approximately 30° relative to the carbonyl plane to alleviate steric strain between ortho-hydrogens.

In 2,4-Dimethyl-2'-methoxybenzophenone , the steric bulk is significantly higher:

-

Ring A (2,4-Dimethyl): The C(2)-Methyl group clashes with the carbonyl oxygen.

-

Ring B (2'-Methoxy): The C(2')-Methoxy group introduces both steric bulk and an electronic dipole.

Predicted Dihedral Geometry

Based on homologous structures (e.g., 2,4-dimethylbenzophenone and 2,2'-dimethoxybenzophenone), the expected conformation involves a large dihedral angle twist.

-

Twist Angle (

): The dihedral angle between the two phenyl planes is predicted to exceed 65–75° . -

Conformation: The molecule will likely adopt a "propeller" conformation where the rings are nearly perpendicular to minimize the potential energy of the C(2)-Me...C(2')-OMe interaction.

Visualization of Steric Pathway

The following diagram illustrates the logical flow of steric forces determining the crystal conformation.

Figure 1: Mechanistic pathway of steric forces forcing the non-planar 'propeller' conformation.

Predicted Crystal Packing & Lattice Properties

Space Group Prediction

Small organic molecules with low symmetry and no chiral centers typically crystallize in Centrosymmetric space groups to maximize packing density.

-

Primary Prediction: Monoclinic

(Most common for benzophenones). -

Secondary Prediction: Triclinic

. -

Z Value: Likely

(one molecule per asymmetric unit in

Intermolecular Interactions

Due to the twisted geometry, classic face-to-face

-

C-H...O Hydrogen Bonds: The carbonyl oxygen acts as a bifurcated acceptor for aromatic protons (likely H6 on Ring A or H6' on Ring B).

-

C-H...

Interactions: The methyl protons at C(2) and C(4) will interact with the electron-rich -

Methoxy Dipole Alignment: The methoxy group will orient to maximize dipole-dipole attraction, likely forming infinite chains along the crystallographic b-axis.

Quantitative Expectations (Table)

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic | Statistical likelihood for achiral organics (70%+). |

| Space Group | Accommodates inversion symmetry of packing. | |

| Density ( | 1.18 - 1.24 g/cm³ | Lower than average due to steric voids ("loose" packing). |

| Melting Point | 60 - 80 °C | Low MP expected due to lack of strong H-bonds or |

| Dihedral Angle | 72° ± 5° | Required to relieve 2-Me/2'-OMe strain. |

Experimental Protocol: Synthesis to Structure

To empirically validate the structure, the following self-validating workflow is recommended.

Crystallization Strategy

The high solubility of methylated benzophenones requires a slow-growth approach to avoid twinning.

-

Method: Slow Evaporation.

-

Solvent System: Ethanol/Hexane (1:1) or Methanol/Dichloromethane.

-

Protocol: Dissolve 50 mg of compound in 5 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 pinholes, and store at 4°C in a vibration-free environment.

X-Ray Diffraction Data Collection

-

Temperature: Data must be collected at 100 K (Cryostream). Room temperature collection will likely result in high thermal ellipsoids for the terminal methyl/methoxy groups due to librational motion.

-

Resolution: Aim for

or better (

Structural Refinement Workflow

The following diagram details the decision logic for solving the structure, specifically addressing potential disorder in the methoxy group.

Figure 2: Crystallographic refinement workflow focusing on handling potential substituent disorder.

Comparative Structural Analysis

To ground the predictions, we compare the target molecule to experimentally verified homologs.

Homolog 1: 2,4-Dimethylbenzophenone

-

Structure: The absence of the 2'-methoxy group allows for a slightly more planar structure, but the 2-methyl group still forces a twist.

-

Relevance: Establishes the baseline steric bulk of the Ring A system.

Homolog 2: 2,2'-Dimethoxybenzophenone

-

Structure: Known to exhibit a "butterfly" conformation where the methoxy groups point away from each other to minimize dipole repulsion.

-

Relevance: Suggests that the 2'-methoxy group in our target will likely orient anti to the carbonyl to avoid the "lone pair-lone pair" repulsion with the carbonyl oxygen.

Homolog 3: 4-Fluoro-4-hydroxybenzophenone

-

Comparison: While electronically different, studies on this molecule show that solvent polarity significantly affects the dihedral angle [1]. For 2,4-Dimethyl-2'-methoxybenzophenone, crystallization from polar solvents (Ethanol) may stabilize a slightly more planar conformation compared to non-polar solvents (Hexane) due to dipole solvation.

References

-

Electronic and Vibrational Properties: Pegu, D., et al. "Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone." Journal of Molecular Structure, 2018. Link

-

Benzophenone Crystallography: Kojić-Prodić, B., et al. "Structure of 4,4'-dimethylbenzophenone." Acta Crystallographica Section C, 1990. Link

-

General Synthesis/Properties: PubChem Compound Summary for CID 70831 (2,4-Dimethylbenzophenone parent). Link

-

Methodology for Hydrazones (Related): "Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones." Int. J. Mol. Sci., 2013. Link

Note: As the specific crystal structure for 2,4-Dimethyl-2'-methoxybenzophenone is not indexed in open-access repositories, the structural parameters in Section 3 are derived from high-confidence predictive modeling based on the cited homologs.

Methodological & Application

Synthesis protocols for 2,4-Dimethyl-2'-methoxybenzophenone

Application Note: High-Fidelity Synthesis of 2,4-Dimethyl-2'-methoxybenzophenone

Executive Summary

This application note details a robust, laboratory-scale protocol for the synthesis of 2,4-Dimethyl-2'-methoxybenzophenone (CAS: N/A for specific isomer, analogous to 2,4-dimethylbenzophenone derivatives). Unlike generic benzophenone syntheses, this protocol addresses the specific challenge of regioselectivity. By utilizing 2-methoxybenzoyl chloride (o-anisoyl chloride) and m-xylene (1,3-dimethylbenzene), we bypass the regiochemical ambiguity associated with acylating anisole, ensuring the methoxy group remains strictly in the ortho (2') position while directing the dimethyl substitution to the 2,4-positions on the second ring.

Retrosynthetic Analysis & Strategy

To synthesize 2,4-Dimethyl-2'-methoxybenzophenone with high isomeric purity, a disconnection approach reveals two potential pathways.

-

Pathway A (Rejected): Reaction of 2,4-dimethylbenzoyl chloride with anisole.

-

Flaw: Anisole is a strong para-director. This route predominantly yields the 4'-methoxy isomer, not the desired 2'-methoxy target.

-

-

Pathway B (Selected): Reaction of 2-methoxybenzoyl chloride with m-xylene .

-

Logic: The ortho-methoxy group is pre-installed on the acylating agent, eliminating positional uncertainty on Ring B.

-

Regiocontrol on Ring A: m-Xylene (1,3-dimethylbenzene) has three unique substitution sites. Steric hindrance blocks position 2. Electronic activation favors positions 4 and 6 (ortho/para to methyls). Due to symmetry, positions 4 and 6 are equivalent, leading to the selective formation of the 2,4-dimethyl substituted core.

-

Material Selection & Safety

| Reagent | Role | Purity / Grade | Safety Note |

| 2-Methoxybenzoyl Chloride | Electrophile Source | >97% | Corrosive, lachrymator. Hydrolyzes in air. |

| m-Xylene | Nucleophile / Substrate | Anhydrous, >99% | Flammable. |

| Aluminum Chloride ( | Lewis Acid Catalyst | Anhydrous, Granular | Reacts violently with water. Releases HCl. |

| Dichloromethane (DCM) | Solvent | Anhydrous (<50 ppm | Volatile, potential carcinogen. |

| 1 M HCl | Quenching Agent | Laboratory Grade | Corrosive. |

Critical Safety Warning: The reaction generates Hydrogen Chloride (HCl) gas. A caustic scrubber or efficient fume hood ventilation is mandatory.

Experimental Protocol

Phase 1: Preparation of the Acylium Complex

-

Setup: Oven-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to an HCl trap (NaOH solution).

-

Solvent & Catalyst: Charge the flask with Aluminum Chloride (

, 16.0 g, 120 mmol) and Dichloromethane (DCM, 80 mL) . Cool the suspension to -

Acyl Chloride Addition: Dissolve 2-Methoxybenzoyl chloride (17.1 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the

suspension over 30 minutes.-

Observation: The mixture will darken (often yellow to orange) as the acylium ion complex forms.

-

Phase 2: Electrophilic Aromatic Substitution

-

Substrate Addition: Dissolve m-Xylene (11.7 g, 110 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture at

over 45 minutes.-

Mechanistic Note: Slow addition prevents temperature spikes which can lead to poly-acylation or isomerization.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (Solvent: 10% Ethyl Acetate in Hexanes). The limiting reagent (Acid Chloride) should disappear.

-

Phase 3: Workup & Isolation

-

Quenching: Cool the mixture back to

. Carefully pour the reaction mixture into a beaker containing Ice (200 g) and conc. HCl (20 mL) .-

Caution: Exothermic reaction. The acid breaks the Aluminum-Product complex.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Washing: Combine organic layers and wash sequentially with:

-

Water (

mL) -

10% NaOH (

mL) – Removes unreacted acid/phenolic byproducts. -

Brine (

mL)

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotary Evaporator).

Phase 4: Purification

-

Crude State: The product is likely a viscous oil or low-melting solid.

-

Crystallization: Dissolve crude in hot Ethanol or Methanol. Cool slowly to

. If oiling occurs, use Column Chromatography. -

Chromatography (Alternative): Silica Gel 60. Mobile Phase: Gradient Hexanes

5% EtOAc/Hexanes.

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical intermediate states.

Caption: Step-wise mechanistic flow from acylium ion generation to final product isolation.

Characterization & Validation

To validate the synthesis, the following analytical signatures are expected.

Table 1: Predicted NMR Data

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 2.32 | Singlet | 3H | ||

| 2.38 | Singlet | 3H | ||

| 3.75 | Singlet | 3H | ||

| 6.90 – 7.10 | Multiplet | 2H | Anisole Ring (C3', C5') | |

| 7.05 | Doublet | 1H | Xylene Ring (C5) | |

| 7.15 | Singlet | 1H | Xylene Ring (C3) | |

| 7.35 – 7.50 | Multiplet | 3H | Overlapping Aromatics |

Mass Spectrometry (GC-MS):

-

Molecular Ion (

): 240 m/z -

Base Peak: 135 m/z (2-methoxybenzoyl cation) or 105 m/z (2,4-dimethylbenzoyl cation) depending on fragmentation stability.

Troubleshooting

-

Low Yield: Often caused by moisture deactivating the

. Ensure all glassware is oven-dried and DCM is distilled over -

Isomer Contamination: If 2,6-dimethyl substitution is observed (rare due to sterics), recrystallize from Ethanol.

-

Demethylation: Excessive heating or prolonged exposure to

can cleave the methoxy ether to a phenol (

References

-

Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and catalyst selection).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[2] (Source for Electrophilic Aromatic Substitution rules).

-

ChemicalBook. (n.d.). 2,4-Dimethylbenzophenone NMR and Properties. Retrieved from . (Used for analog NMR prediction).

-

Sigma-Aldrich. (n.d.).[2] 2-Methoxybenzoyl chloride Product Sheet. Retrieved from . (Reagent specifications).

Sources

Friedel-Crafts acylation method for producing 2,4-Dimethyl-2'-methoxybenzophenone

Application Note: Regioselective Synthesis of 2,4-Dimethyl-2'-methoxybenzophenone via Friedel-Crafts Acylation

Abstract & Strategic Retrosynthesis

The synthesis of 2,4-Dimethyl-2'-methoxybenzophenone presents a specific regiochemical challenge. Standard acylation of anisole (methoxybenzene) with 2,4-dimethylbenzoyl chloride predominantly yields the para-isomer (4'-methoxy) due to the strong directing effect of the methoxy group.

To secure the ortho-methoxy (2'-methoxy) architecture, this protocol utilizes a "Reverse Disconnection" strategy : employing 2-methoxybenzoyl chloride (o-anisoyl chloride) as the electrophile and m-xylene as the nucleophile. This approach leverages the steric parameters of m-xylene to direct substitution to the 4-position (yielding the 2,4-dimethyl motif relative to the carbonyl) while locking the methoxy group in the ortho position of the acylating agent.

Reaction Scheme & Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] The Lewis acid (

Graphviz Diagram: Mechanistic Pathway

Caption: Mechanistic flow from acylium ion generation to regioselective attack on m-xylene.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| m-Xylene | Substrate | 1.0 | 106.17 | 10.6 g (100 mmol) |

| 2-Methoxybenzoyl Chloride | Electrophile | 1.05 | 170.59 | 17.9 g (105 mmol) |

| Aluminum Chloride ( | Catalyst | 1.2 | 133.34 | 16.0 g (120 mmol) |

| Dichloromethane (DCM) | Solvent | - | - | 150 mL |

| HCl (1M) / Ice | Quench | - | - | 200 mL |

Expert Insight: A slight excess of the acid chloride and catalyst (1.2 eq) is critical. The resulting ketone product complexes with

Step-by-Step Procedure

Step 1: Catalyst Suspension (0 - 5°C)

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charge with 16.0 g

and 80 mL dry DCM . -

Cool the suspension to 0°C using an ice/salt bath.

Step 2: Electrophile Formation

-

Dissolve 17.9 g 2-methoxybenzoyl chloride in 20 mL DCM .

-

Add this solution dropwise to the

suspension over 15 minutes. -

Observation: The mixture should turn yellow/orange as the acylium complex forms. Stir for 15 minutes at 0°C.

Step 3: Substrate Addition (The "Perrier" Modification)

-

Dissolve 10.6 g m-xylene in 20 mL DCM .

-

Add the xylene solution dropwise to the pre-formed acylium complex.

-

Control: Maintain internal temperature < 10°C to prevent isomerization of the xylene or poly-acylation.

Step 4: Reaction Phase

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 3–5 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexane) or GC-MS.

-

Endpoint: Disappearance of m-xylene.

Step 5: Quenching & Workup

-

Caution: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl . This step is highly exothermic. Hydrolysis of the aluminum complex releases the free ketone.

-

Separate the organic layer.[3][4] Extract the aqueous layer with DCM (

mL). -

Wash combined organics with:

-

Water (

mL) -

10% NaOH (

mL) – Removes unreacted acid/hydrolyzed acid chloride. -

Brine (

mL)

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Graphviz Diagram: Workflow Logic

Caption: Operational workflow emphasizing the pre-formation of the active electrophile.

Purification & Characterization

The crude product is often a viscous oil that solidifies upon standing.

-

Purification: Recrystallization from Ethanol/Hexane (1:4) or flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

Analytical Validation:

-

H NMR (400 MHz,

-

2.30 (s, 3H,

-

3.70 (s, 3H,

-

Aromatic region: Complex splitting pattern. Key diagnostic is the 2,4-dimethyl ring showing two singlets (or doublets with small coupling) and the 2-methoxy ring showing characteristic ortho-substitution splitting.

-

2.30 (s, 3H,

-

Regiochemistry Check: Ensure no symmetry in the dimethyl ring signals (confirms 1,2,4-substitution pattern).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst deactivation | Increase |

| Isomerization | Temperature too high | Keep addition < 5°C. Do not reflux unless necessary. |

| Demethylation | Lewis acid attack on -OMe | Avoid excessive heating; |

| Poly-acylation | Excess Acid Chloride | Strictly control stoichiometry (1.05 eq max). |

References

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for aromatic ketone synthesis).

- Yamato, T., et al. (2000). Medium-sized cyclophanes. Part 53: Friedel–Crafts acylation of 1,3-dimethylbenzene.

-

PubChem Compound Summary. 2,4-Dimethylbenzophenone derivatives.

-

Organic Chemistry Portal. Friedel-Crafts Acylation.

Sources

Technical Application Note: High-Efficiency Photoinitiation using 2,4-Dimethyl-2'-methoxybenzophenone

This guide serves as a comprehensive technical dossier for the evaluation and application of 2,4-Dimethyl-2'-methoxybenzophenone (DMMBP) as a Type II photoinitiator in UV-curable systems.

Designed for R&D scientists and formulation engineers, this document moves beyond basic datasheets to provide a mechanistic understanding, formulation protocols, and characterization methodologies essential for optimizing this specific benzophenone derivative.

Executive Summary & Molecule Profile

2,4-Dimethyl-2'-methoxybenzophenone (DMMBP) is a substituted benzophenone derivative functioning primarily as a Norrish Type II photoinitiator . Unlike Type I initiators (which undergo homolytic cleavage), DMMBP requires a co-initiator (hydrogen donor) to generate reactive radicals.

The structural incorporation of electron-donating methyl and methoxy groups offers distinct advantages over unsubstituted benzophenone:

-

Red-Shifted Absorption: The auxochromic effects of the methoxy ($ -OCH_3

-CH_3 $) groups typically shift the $ n \rightarrow \pi^* $ and $ \pi \rightarrow \pi^* $ transitions to longer wavelengths, potentially improving overlap with UV-LED emission spectra (365–395 nm). -

Enhanced Solubility: The aliphatic substituents disrupt crystal packing, improving compatibility with diverse acrylate and methacrylate monomers.

-

Reactivity Modulation: The ortho-methoxy group (2'-position) introduces steric influence near the carbonyl center, which can modulate the triplet state lifetime and hydrogen abstraction efficiency.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification / Characteristic |

| Chemical Name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone |

| CAS Number | 750633-50-2 |

| Molecular Formula | $ C_{16}H_{16}O_2 $ |

| Molecular Weight | 240.30 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in HDDA, TPGDA, Acetone, MEK; Insoluble in Water |

| Absorption Max ($ \lambda_{max} $) | ~250 nm, ~340 nm (Tail extends >380 nm) |

| Mechanism | Type II (Hydrogen Abstraction) |

Mechanism of Action

The photoinitiation efficiency of DMMBP relies on a bimolecular reaction with a synergist (typically a tertiary amine). Upon UV irradiation, DMMBP transitions to an excited triplet state ($ ^3[DMMBP]^* $), which then abstracts a hydrogen atom from the amine co-initiator.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the photon absorption, intersystem crossing, and radical generation process.

Figure 1: Mechanistic pathway of DMMBP photoinitiation showing the critical role of the amine synergist and oxygen sensitivity.

Formulation Protocols

Protocol A: Solubility & Compatibility Screening

Objective: Determine the maximum solubility limit of DMMBP in common reactive diluents.

-

Materials: DMMBP, Hexanediol Diacrylate (HDDA), TPGDA, TMPTA.

-

Procedure:

-

Prepare 10 mL vials of each monomer.

-

Add DMMBP in 1% increments (w/w) starting from 1%.

-

Sonicate at 40°C for 15 minutes.

-

Allow to cool to room temperature (25°C) and observe for 24 hours.

-

-

Pass Criteria: Solution remains optically clear with no recrystallization.

Protocol B: Preparation of Photosensitive Resin

Standard Test Formulation for Reactivity Profiling.

| Component | Function | Weight % (Low) | Weight % (High) |

| Aliphatic Urethane Acrylate | Oligomer (Backbone) | 40.0 | 50.0 |

| HDDA or TPGDA | Reactive Diluent | 40.0 | 45.0 |

| DMMBP | Photoinitiator | 1.0 | 4.0 |

| MDEA or EDB | Amine Synergist | 1.5 | 6.0 |

| Total | 100.0 | 100.0 |

Step-by-Step Mixing:

-

Monomer Blend: Weigh the Oligomer and Diluent into an amber glass jar. Mix using a high-shear mixer at 500 RPM for 5 minutes.

-

Initiator Addition: Add the calculated amount of DMMBP .

-

Dissolution: Heat the mixture to 45°C and stir until DMMBP is fully dissolved (approx. 20-30 mins). Ensure the container is shielded from ambient UV light.

-

Synergist Addition: Cool to <30°C. Add the Amine Synergist (MDEA/EDB). Stir for 5 minutes.

-

Critical Note: Do not add amine while hot to prevent premature gelation (Michael addition) or volatilization.

-

Photopolymerization & Curing Protocol

Experimental Setup

-

Light Source: Mercury Arc Lamp (H-bulb) OR UV-LED (395 nm).

-

Irradiance: Calibrate to 500 mW/cm² (measured at sample surface).

-

Substrate: Glass slides or Leneta opacity charts.

Curing Workflow

-

Coating: Apply the formulation onto the substrate using a wire-wound drawdown bar (e.g., #10 bar for ~25 µm wet thickness).

-

Exposure: Pass the sample under the UV source.

-

Variable: Belt speed (m/min) or Exposure Time (s).

-

-

Tack-Free Test: Immediately after exposure, touch the surface with a cotton swab or gloved finger.

-

Rating 5: Surface is liquid.

-

Rating 1: Surface is dry, no marring (Tack-free).

-

Optimization Matrix (Example)

| Run | DMMBP (%) | Amine (%) | Ratio (PI:Amine) | Cure Speed (m/min) | Surface Tack |

| 1 | 2.0 | 1.0 | 2:1 | 10 | Tacky |

| 2 | 2.0 | 2.0 | 1:1 | 15 | Dry |

| 3 | 2.0 | 3.0 | 1:1.5 | 20 | Dry |

| 4 | 3.0 | 3.0 | 1:1 | 25 | Dry |

Insight: Type II initiators often require a PI:Amine ratio between 1:1 and 1:1.5 (molar equivalent) for optimal surface cure to overcome oxygen inhibition.

Characterization & Validation

Real-Time FTIR (Double Bond Conversion)

To quantify the reaction kinetics, monitor the disappearance of the acrylate $ C=C $ peak.

-

Instrument: FTIR with ATR accessory.

-

Peak of Interest: Acrylate twisting vibration at 810 cm⁻¹ or 1405 cm⁻¹ .

-

Calculation:

-

Where $ A_t $ is the acrylate peak area at time $ t $.

-

$ A_{ref} $ is an internal reference peak (e.g., carbonyl at 1720 cm⁻¹, assuming it remains stable).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Surface Tackiness | Oxygen Inhibition | Increase Amine Synergist concentration; Increase light intensity; Use Nitrogen inerting. |

| Yellowing | Amine Oxidation | Reduce Amine concentration; Switch to a less yellowing amine (e.g., acrylated amine). |

| Pre-mature Gelation | Thermal instability | Store formulation in the dark at <25°C; Add stabilizer (MEHQ) at 100-500 ppm. |

| Low Cure Depth | High Absorbance | DMMBP concentration is too high (Screening effect). Reduce PI loading. |

References

-

Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

-

Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. Link

-

PubChem. (2023). Compound Summary: 2,4-Dimethyl-2'-methoxybenzophenone (CAS 750633-50-2).[1] National Library of Medicine. Link

-

Crivello, J. V., & Dietliker, K. (1998). Photoinitiators for Free Radical Cationic & Anionic Photopolymerisation. Wiley.[2] Link

Sources

Preparation of UV-curable coatings with 2,4-Dimethyl-2'-methoxybenzophenone

Application Note: High-Performance UV-Curable Coatings using 2,4-Dimethyl-2'-methoxybenzophenone

Part 1: Executive Summary & Chemical Profile

1.1 Introduction This application note details the formulation, application, and validation of UV-curable coatings utilizing 2,4-Dimethyl-2'-methoxybenzophenone (DMMBP) as a Type II photoinitiator. Unlike standard benzophenone, the introduction of methyl and methoxy substituents on the aromatic rings alters the molecule's solubility profile and absorption characteristics, potentially offering improved compatibility with acrylate monomers and a red-shifted absorption edge for better depth cure.

1.2 Mechanistic Distinction (Critical) It is imperative to distinguish DMMBP from common UV stabilizers (e.g., Oxybenzone).

-

UV Stabilizers (e.g., 2-hydroxy-4-methoxybenzophenone) possess an ortho-hydroxyl group that facilitates keto-enol tautomerism, dissipating UV energy as heat.

-

DMMBP lacks this ortho-hydroxyl functionality. Therefore, it behaves as a Type II Photoinitiator . Upon UV irradiation, it enters an excited triplet state and abstracts a hydrogen atom from a co-initiator (tertiary amine), generating reactive radicals that initiate polymerization.

1.3 Photoinitiation Mechanism

The curing process relies on a bimolecular reaction. DMMBP absorbs UV energy, transitions to an excited triplet state (

Figure 1: Type II Photoinitiation Mechanism via Hydrogen Abstraction.

Part 2: Formulation Strategy

2.1 Materials Selection The success of DMMBP depends heavily on the correct choice of co-initiator and oligomer backbone.

| Component Category | Recommended Material | Function | Concentration (wt%) |

| Photoinitiator | 2,4-Dimethyl-2'-methoxybenzophenone | Absorbs UV energy; initiates cure.[1][2] | 3.0 - 5.0% |

| Co-Initiator | MDEA (N-Methyldiethanolamine) or EDB (Ethyl-4-dimethylaminobenzoate) | Hydrogen donor; reduces oxygen inhibition. | 3.0 - 6.0% |

| Oligomer | Epoxy Acrylate (e.g., Bisphenol-A epoxy diacrylate) | Provides hardness, chemical resistance, and fast cure speed. | 40 - 50% |

| Reactive Diluent | TPGDA (Tripropylene glycol diacrylate) | Adjusts viscosity; increases crosslink density. | 30 - 40% |

| Additives | Flow/Leveling Agent (Polysiloxane) | Prevents surface defects (craters/fisheyes). | 0.1 - 0.5% |

2.2 Formulation Logic

-

Amine Ratio: A 1:1 to 1:1.5 molar ratio of PI to Amine is critical. Excess amine can lead to plasticization or yellowing; insufficient amine results in tacky surfaces due to oxygen inhibition.

-

Solubility: The methyl groups on DMMBP improve solubility in non-polar monomers compared to unsubstituted benzophenone, reducing the need for aggressive solvents.

Part 3: Experimental Protocol

3.1 Safety Precautions

-

Personal Protective Equipment (PPE): UV-blocking safety glasses, nitrile gloves, and lab coats are mandatory.

-

Environment: Perform all weighing and application steps under yellow light (lithography room conditions) to prevent premature gelation.

3.2 Step-by-Step Preparation

Step 1: Pre-mix Preparation

-

Weigh the Reactive Diluent (TPGDA) into a stainless steel mixing vessel.

-

Add DMMBP and the Amine Co-initiator to the diluent.

-

Action: Mix using a magnetic stirrer or low-shear overhead mixer at 40°C for 15 minutes.

-

Validation: Ensure the solution is optically clear. If DMMBP crystals remain, increase temperature to 50°C (do not exceed 60°C).

Step 2: Oligomer Incorporation

-

Add the Epoxy Acrylate Oligomer to the pre-mix.

-

Action: Switch to a high-shear disperser (Cowles blade) at 1000-1500 RPM.

-

Mix for 20 minutes. The friction will slightly raise the temperature; maintain <50°C.

-

Add Leveling Agents in the final 2 minutes of mixing.

Step 3: Degassing

-

Transfer the formulation to a vacuum chamber.

-

Degas at -0.08 MPa for 10 minutes to remove entrapped air bubbles.

Step 4: Coating Application

-

Substrate: Cleaned glass slides or phosphated steel panels.

-

Method: Use a wire-wound drawdown bar (e.g., #10 or #20 bar) to apply a wet film thickness of 25–50 microns .

Step 5: UV Curing

-

Equipment: UV Conveyor System (Mercury Arc Lamp, H-bulb).

-

Intensity: 80–120 W/cm.

-

Dosage Target: 400–600 mJ/cm².

-

Pass Speed: Adjust conveyor speed (typically 5–10 m/min) to achieve tack-free surface.

Figure 2: Experimental Workflow for Coating Preparation.

Part 4: Characterization & Validation

To ensure the protocol's success, the following validation steps are required:

4.1 Cure Speed (Thumb Twist Test)

-

Method: Immediately after UV exposure, press a thumb onto the coating and twist.

-

Pass Criteria: No marring or surface tackiness. If tacky, reduce conveyor speed by 20% and re-run.

4.2 Solvent Resistance (MEK Rub Test - ASTM D5402)

-

Method: Rub the cured coating with a cheesecloth soaked in Methyl Ethyl Ketone (MEK).

-

Target: >200 double rubs without substrate exposure. This confirms high crosslink density.[3]

4.3 Pendulum Hardness (Konig - ASTM D4366)

-

Expectation: Epoxy acrylates initiated with benzophenone derivatives typically yield hard, brittle films (150+ seconds).

4.4 FTIR Conversion Analysis

-

Method: Monitor the disappearance of the acrylate C=C peak at 810 cm⁻¹ or 1407 cm⁻¹ .

-

Calculation:

(Where

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Surface Tackiness | Oxygen Inhibition | Increase Amine concentration; increase UV intensity; switch to EDB (amine) for lower volatility. |

| Yellowing | Amine Oxidation | Reduce Amine concentration; ensure PI is not overdosed (>5%); switch to aliphatic amines. |

| Haze/Cloudiness | Poor Solubility | DMMBP is not fully dissolved. Pre-dissolve DMMBP in the monomer at a higher temperature before adding oligomer. |

| Wrinkling | Surface curing faster than body | Reduce UV peak intensity; add a small amount of long-wave (Type I) PI like TPO for depth cure balance. |

References

-

MDPI. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization. Retrieved from [Link]

-

RadTech. (2020). Photoinitiator selection to advance the UV curing industry. Retrieved from [Link]

-

Tetra Chemical. (2024). Overview of the Composition of UV Curable Coatings and Epoxy Acrylates. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Crystallization of 2,4-Dimethyl-2'-methoxybenzophenone

Abstract